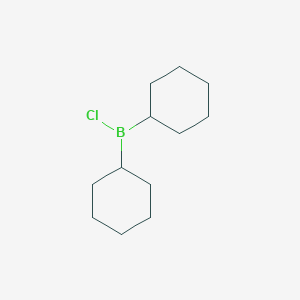

Chlorodicyclohexylborane

Cat. No. B1586884

Key on ui cas rn:

36140-19-9

M. Wt: 212.57 g/mol

InChI Key: PBBOKJIYEZCTEH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05552081

Procedure details

A 500-mL round-bottom flask capped with a rubber septum, a magnetic stirring bar, and a connecting tube attached to a mercury bubbler was charged with diethyl ether (150 mL) and cyclohexene (41 mL, 400 mmol). The flask was cooled in an ice bath, borane-methyl sulfide (BMS, 20 mL, 200 mmol) was added slowly, and stirring was continued for 3 h at 0° C. Dicyclohexylborane precipitated as a white solid. The supernatant liquid was removed by a double-ended needle, the solid was washed with ether, and the liquid was removed. Then the solid was suspended in 100 mL of diethyl ether, and anhydrous HCl in ether (66.7 mL of 3M solution, 200 mmol) was added slowly to the suspension at 0° C. Hydrogen is rapidly evolved and should be safely vented. A clear solution was obtained. The 11B NMR analysis of the resulting solution showed formation of Chx2BCl (δ 66 ppm in diethyl ether). Distillation provides the pure title product (δ 76 ppm in hexane), 31.6 g, 75% yield, bp 95°-96 ° C. (0.35 mm).

[Compound]

Name

11B

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[BH3:7].CSC.[ClH:11].[H][H]>C(OCC)C.[Hg]>[CH:1]1([B:7]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[Cl:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

B.CSC

|

Step Two

Step Four

[Compound]

|

Name

|

11B

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Hg]

|

Step Seven

|

Name

|

|

|

Quantity

|

41 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CCCCC1

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500-mL round-bottom flask capped with a rubber septum, a magnetic stirring bar, and a connecting tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask was cooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Dicyclohexylborane precipitated as a white solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The supernatant liquid was removed by a double-ended needle

|

WASH

|

Type

|

WASH

|

|

Details

|

the solid was washed with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the liquid was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A clear solution was obtained

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCC1)B(Cl)C1CCCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 75% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |